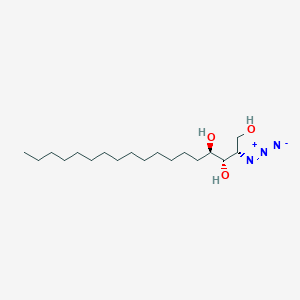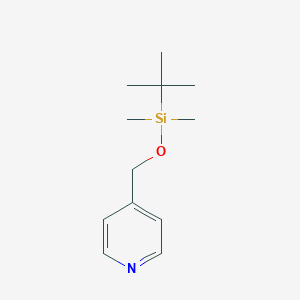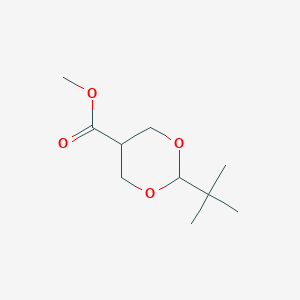
(2S,3S,4R)-2-叠氮基-1,3,4-十八烷三醇
描述
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is a chemical compound with a unique structure characterized by the presence of an azido group and three hydroxyl groups on an octadecane backbone
科学研究应用
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol typically involves the azidation of a precursor molecule, such as (2S,3S,4R)-2-amino-1,3,4-octadecanetriol. The azidation reaction can be carried out using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the amino group to the azido group.
Industrial Production Methods
Industrial production of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol may involve large-scale azidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol can undergo several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (amines, thiols), suitable solvents (DMF, DMSO).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate).
Major Products Formed
Reduction: (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
作用机制
The mechanism of action of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol involves its ability to undergo various chemical transformations, which can be exploited for different applications. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and material science . The hydroxyl groups provide sites for further functionalization, enhancing its versatility in synthetic chemistry.
相似化合物的比较
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: Similar structure but with an amino group instead of an azido group.
(2S,3S,4R)-2-Hydroxy-1,3,4-octadecanetriol: Lacks the azido group, making it less reactive in certain chemical reactions.
(2S,3S,4R)-2-Chloro-1,3,4-octadecanetriol: Contains a chloro group, which can undergo different types of substitution reactions compared to the azido group.
Uniqueness
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for applications requiring specific functionalization and bioconjugation capabilities.
属性
IUPAC Name |
(2S,3S,4R)-2-azidooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDVCKHIMUXFS-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)




![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)






